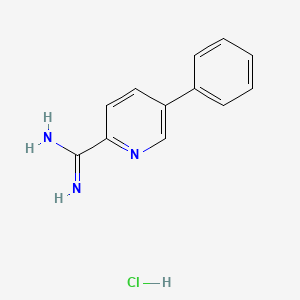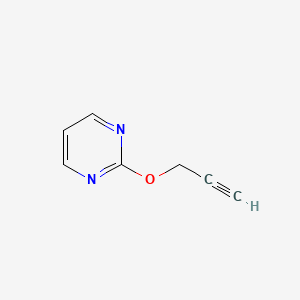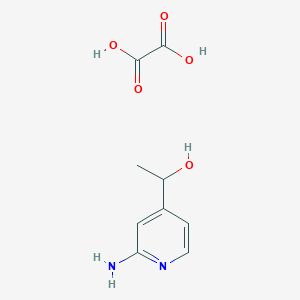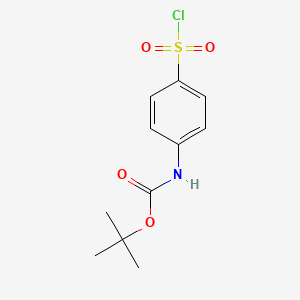
5-Phenylpicolinimidamide hydrochloride
Vue d'ensemble
Description
5-Phenylpicolinimidamide hydrochloride (5-PPIH) is a synthetic derivative of the naturally occurring pyridone alkaloid, phenylpicolinimide. It is a white, odorless, crystalline powder that is soluble in water. 5-PPIH has been studied for its potential therapeutic uses in the treatment of various diseases and disorders, including cancer, diabetes, and inflammation. It has also been studied for its potential use as a laboratory reagent and as a tool for scientific research.
Applications De Recherche Scientifique
Antimalarial Activity
5-Phenylpicolinimidamide hydrochloride has been studied for its potential antimalarial activity. In a study focusing on related compounds, it was found that the size and electron donation of the phenyl ring substituents significantly correlate with increasing antimalarial potency against Plasmodium berghei in mice (Werbel et al., 1986).
Neurokinin-1 Receptor Antagonist
Research indicates that compounds related to 5-Phenylpicolinimidamide hydrochloride may serve as neurokinin-1 receptor antagonists, useful in clinical settings for conditions like emesis and depression (Harrison et al., 2001).
Antioxidant Properties
Studies have shown that phenolic compounds, closely related to 5-Phenylpicolinimidamide hydrochloride, exhibit antioxidant properties. These compounds are capable of inhibiting lipid peroxidation and acting as peroxyl radical scavengers, suggesting potential in managing oxidative stress (Dinis, Maderia, & Almeida, 1994).
Antitumor Activity
5-Phenylpicolinimidamide hydrochloride has been associated with antitumor activities. Related compounds have shown cytotoxicity against various tumor cell lines, indicating potential use in cancer therapy (Houlihan et al., 1995).
Anticonvulsant Properties
The hydrochloride salt of compounds structurally similar to 5-Phenylpicolinimidamide have been identified as anticonvulsants. This suggests potential applications in the treatment of seizure disorders (Inglehart, 1984).
Iridium Anticancer Complexes
Related research indicates that 5-Phenylpicolinimidamide hydrochloride could be involved in forming iridium anticancer complexes, contributing to the development of new anticancer drugs (Liu et al., 2011).
Biotransformation by Fungi
The biotransformation of vinclozolin, a compound related to 5-Phenylpicolinimidamide hydrochloride, by the fungus Cunninghamella elegans, has been studied. This research provides insights into the metabolic pathways of similar compounds (Pothuluri et al., 2000).
Photodynamic Cancer Therapy
5-Phenylpicolinimidamide hydrochloride is structurally similar to compounds used in photodynamic therapy for cancer treatment. These compounds have been studied for their clinical use in treating various cancers (Senge & Brandt, 2011).
Serotonin Receptor Studies
Studies involving the serotonin receptor have utilized compounds related to 5-Phenylpicolinimidamide hydrochloride. This research contributes to understanding serotonin's role in physiological and pathological processes (Drakontides & Gershon, 1968).
Propriétés
IUPAC Name |
5-phenylpyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c13-12(14)11-7-6-10(8-15-11)9-4-2-1-3-5-9;/h1-8H,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHJWKSDJAZAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704326 | |
| Record name | 5-Phenylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpicolinimidamide hydrochloride | |
CAS RN |
1179362-50-5 | |
| Record name | 2-Pyridinecarboximidamide, 5-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1179362-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B1523304.png)





![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)





![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)
![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)